1-methyl-1H-imidazole-4-carboxamide
CAS No.: 129993-47-1
Cat. No.: VC21171568
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 129993-47-1 | 
|---|---|
| Molecular Formula | C5H7N3O | 
| Molecular Weight | 125.13 g/mol | 
| IUPAC Name | 1-methylimidazole-4-carboxamide | 
| Standard InChI | InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | 
| Standard InChI Key | AWDCMXSTPBEJMX-UHFFFAOYSA-N | 
| SMILES | CN1C=C(N=C1)C(=O)N | 
| Canonical SMILES | CN1C=C(N=C1)C(=O)N | 
Introduction
Chemical Identity and Physical Properties
1-Methyl-1H-imidazole-4-carboxamide (CAS: 129993-47-1) is characterized by its distinctive structure combining an imidazole core with specific functional groups. The compound exhibits several important physical and chemical properties that define its behavior in various applications .
Basic Properties
The fundamental physical and chemical properties of 1-methyl-1H-imidazole-4-carboxamide are summarized in the following table:
| Property | Value | 
|---|---|
| Molecular Formula | C₅H₇N₃O | 
| Molecular Weight | 125.13 g/mol | 
| Melting Point | 209-211 °C | 
| Boiling Point | 444.8±18.0 °C | 
| Density | 1.34 g/cm³ | 
| Physical State | Solid | 
| CAS Number | 129993-47-1 | 
These properties are crucial for understanding the compound's behavior in various chemical processes and applications .
Structural Characteristics
The molecular structure of 1-methyl-1H-imidazole-4-carboxamide features a five-membered imidazole ring with two nitrogen atoms. The methyl substituent is attached to one of the nitrogen atoms (position 1), while the carboxamide group (-CONH₂) is attached at carbon position 4. This arrangement confers specific reactivity patterns and hydrogen-bonding capabilities that are important for its chemical behavior and potential biological interactions .
Chemical Identifiers
For accurate identification in chemical databases and literature, the following identifiers are associated with 1-methyl-1H-imidazole-4-carboxamide:
| Identifier Type | Value | 
|---|---|
| IUPAC Name | 1-methylimidazole-4-carboxamide | 
| InChIKey | AWDCMXSTPBEJMX-UHFFFAOYSA-N | 
| SMILES | CN1C=C(N=C1)C(=O)N | 
| Synonyms | 1-Methyl-1H-imidazole-4-carboxylic acid amide; 1-Methylimidazole-4-carboxamide; 1H-Imidazole-4-carboxamide, 1-methyl- | 
Chemical Reactivity and Properties
The reactivity of 1-methyl-1H-imidazole-4-carboxamide is largely determined by its functional groups and the electronic properties of the imidazole ring.
Functional Group Reactivity
The compound features two main reactive sites:
- 
The carboxamide group (-CONH₂) at position 4 can participate in various transformations including: - 
Hydrolysis to yield carboxylic acid 
- 
Dehydration to form nitriles 
- 
Reduction to yield amines 
- 
Transamidation reactions 
 
- 
- 
The imidazole ring, particularly the C=N bonds and the remaining unsubstituted positions, can undergo electrophilic or nucleophilic substitution reactions depending on reaction conditions. 
These reactive properties make 1-methyl-1H-imidazole-4-carboxamide a versatile building block in organic synthesis.
Stability Characteristics
Applications and Uses
1-Methyl-1H-imidazole-4-carboxamide serves diverse functions across several industries and research domains.
Chemical Industry Applications
In the chemical industry, this compound functions primarily as:
- 
A building block for the synthesis of more complex molecules, where its functional groups provide sites for further modification and elaboration . 
- 
An intermediate in the production of various commercial products including dyes, where its structural features can contribute to chromophoric properties . 
- 
A component in the synthesis of agrochemicals, particularly pesticides, leveraging the biological activity associated with imidazole derivatives . 
- 
A precursor in the production of rubber accelerators, which enhance the speed and efficiency of rubber vulcanization processes . 
Structural Analogs and Related Compounds
Several compounds structurally related to 1-methyl-1H-imidazole-4-carboxamide have been reported in the literature, providing insight into the broader chemical family to which it belongs.
Comparison with Structural Analogs
The following table presents key structural analogs of 1-methyl-1H-imidazole-4-carboxamide:
| Compound | Molecular Formula | Key Structural Difference | CAS Number | 
|---|---|---|---|
| 1-Methyl-1H-imidazole-4-carboxylic acid | C₅H₆N₂O₂ | Carboxylic acid instead of carboxamide | 41716-18-1 | 
| Methyl 1-methyl-1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | Methyl ester instead of carboxamide | 17289-19-9 | 
| 1-Methyl-1H-imidazole-5-carboxamide | C₅H₇N₃O | Carboxamide at position 5 instead of 4 | 40637-81-8 | 
| 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide | C₆H₉N₃O₂ | Additional methoxy group at position 5 | - | 
| 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | C₅H₈N₄OS | Additional amino and mercapto groups | 52868-67-4 | 
This comparative analysis demonstrates the structural diversity within this family of compounds and highlights how minor structural modifications can lead to compounds with potentially different properties and applications .
Structure-Activity Relationships
The relationship between structural modifications in 1-methyl-1H-imidazole derivatives and their activity has been explored in pharmaceutical research. For example, various 1-methyl-1H-imidazole derivatives have been studied as Jak2 inhibitors, where structure-activity relationship (SAR) studies have identified key structural features necessary for potent inhibitory activity .
Market Analysis and Future Prospects
The commercial significance of 1-methyl-1H-imidazole-4-carboxamide is reflected in market analyses that project its production, consumption, and trade patterns.
Market Trends
Market research data indicates continued interest in 1-methyl-1H-imidazole-4-carboxamide, with projections for production, consumption, and trade extending to 2025-2030 . This suggests sustained industrial relevance and commercial value for this compound.
Research and Development Directions
Future research involving 1-methyl-1H-imidazole-4-carboxamide may focus on:
- 
Development of more efficient and sustainable synthetic methods 
- 
Exploration of new applications in medicinal chemistry, particularly building on the established activity of related imidazole derivatives 
- 
Investigation of its potential as a building block for materials with specialized properties 
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